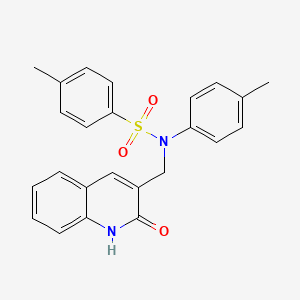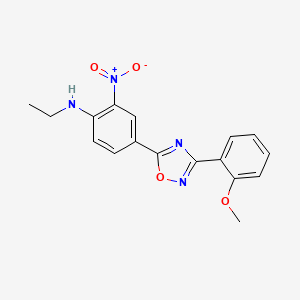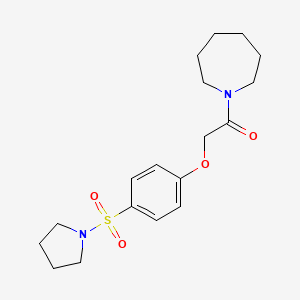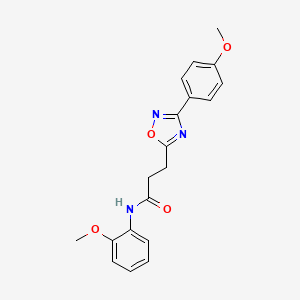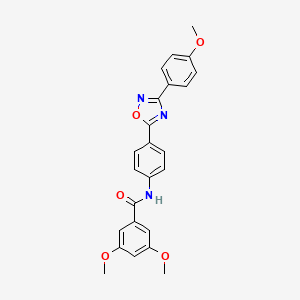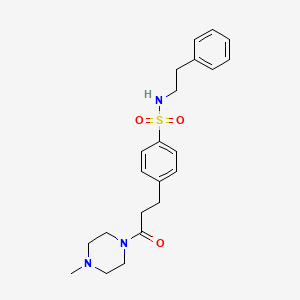
4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide, also known as MP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MP-3 belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide involves the inhibition of the above-mentioned enzymes, which leads to the disruption of various biochemical pathways. This, in turn, results in the modulation of several physiological processes, including neurotransmission, acid-base balance, and bone resorption.
Biochemical and Physiological Effects:
4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide is its relatively low solubility in water, which can limit its applications in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide. One potential avenue is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide and its potential applications in the treatment of various diseases. Finally, the development of more water-soluble derivatives of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide could expand its applications in various experimental setups.
Métodos De Síntesis
The synthesis of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide involves a multi-step process that begins with the reaction of 4-nitrobenzenesulfonyl chloride with N-phenethylpiperazine. The resulting product is then treated with sodium hydride to form the intermediate compound, which is further reacted with 3-oxopentanedioic acid to yield 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play a crucial role in various physiological processes, and their dysregulation has been linked to several diseases.
Propiedades
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-24-15-17-25(18-16-24)22(26)12-9-20-7-10-21(11-8-20)29(27,28)23-14-13-19-5-3-2-4-6-19/h2-8,10-11,23H,9,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENPTJLZMXCXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-(2-phenylethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)

